4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, an amino group at position 2, and a benzamide moiety linked to a hydroxyisopropyl group.
Preparation Methods
The synthesis of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4,6-dimethyl-2-aminopyrimidine, which is then reacted with an appropriate benzoyl chloride derivative under controlled conditions to form the desired benzamide. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials or as a corrosion inhibitor.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with various substitutions. For example:
4,6-dimethyl-2-aminopyrimidine: A precursor in the synthesis of the target compound.
4-[(4,6-dimethylpyrimidin-2-yl)imino]methyl naphthalen-2-ol: Another pyrimidine derivative with different functional groups. The uniqueness of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H22N4O2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide |
InChI |
InChI=1S/C17H22N4O2/c1-11-9-12(2)19-16(18-11)20-14-7-5-13(6-8-14)15(23)21-17(3,4)10-22/h5-9,22H,10H2,1-4H3,(H,21,23)(H,18,19,20) |
InChI Key |
ITUXNMYKUBUTSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NC(C)(C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.